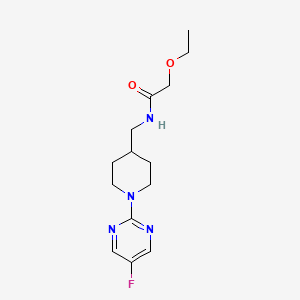

2-ethoxy-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-ethoxy-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21FN4O2/c1-2-21-10-13(20)16-7-11-3-5-19(6-4-11)14-17-8-12(15)9-18-14/h8-9,11H,2-7,10H2,1H3,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIQDTEQJNDUSKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NCC1CCN(CC1)C2=NC=C(C=N2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of the piperidine and pyrimidine intermediates. The key steps include:

Formation of the Piperidine Intermediate: This involves the reaction of a suitable amine with a piperidine precursor under controlled conditions.

Introduction of the Pyrimidine Moiety: The piperidine intermediate is then reacted with a 5-fluoropyrimidine derivative, often using a coupling reagent to facilitate the formation of the desired bond.

Ethoxyacetamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the piperidine or pyrimidine rings are replaced with other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-ethoxy-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)acetamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential interactions with biological targets, including enzymes and receptors, making it a candidate for drug discovery and development.

Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving the central nervous system due to its piperidine and pyrimidine components.

Industry: Utilized in the production of specialty chemicals and materials, benefiting from its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine moiety can enhance binding affinity and specificity, while the piperidine ring may facilitate crossing biological membranes. The ethoxyacetamide group can modulate the compound’s solubility and stability, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

2-ethoxy-5-fluoropyrimidine: Shares the fluoropyrimidine moiety but lacks the piperidine and acetamide groups.

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)acetamide: Similar structure but without the ethoxy group.

2-ethoxy-N-(piperidin-4-yl)methylacetamide: Lacks the fluoropyrimidine moiety.

Uniqueness

2-ethoxy-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)acetamide is unique due to the combination of its fluoropyrimidine, piperidine, and ethoxyacetamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Biological Activity

2-Ethoxy-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)acetamide, with the molecular formula and CAS number 2034228-75-4, is a synthetic compound that has attracted attention in various fields of biological research. Its unique structure incorporates a piperidine ring, a fluoropyrimidine moiety, and an ethoxyacetamide group, suggesting potential applications in drug discovery and development.

Chemical Structure and Properties

The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C14H21FN4O2 |

| Molecular Weight | 296.34 g/mol |

| CAS Number | 2034228-75-4 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The fluoropyrimidine component enhances binding affinity, while the piperidine ring aids in membrane permeability. The ethoxyacetamide group contributes to the compound's solubility and stability, which are crucial for biological activity.

Antitumor Activity

Research indicates that compounds containing fluoropyrimidine derivatives exhibit significant antitumor properties. For instance, studies on similar pyrimidine compounds have shown their ability to inhibit cell proliferation in various cancer cell lines. The specific biological assays conducted on this compound are still limited; however, its structural analogs have demonstrated promising results in inhibiting tumor growth.

Antimicrobial Activity

Pyrimidine derivatives have also been explored for their antimicrobial properties. The presence of the piperidine ring may enhance the compound's ability to penetrate bacterial membranes, making it a candidate for further investigation in antimicrobial studies.

Neuropharmacological Effects

Given its structural components, particularly the piperidine moiety, there is potential for neuropharmacological applications. Compounds with similar structures have been evaluated for their effects on neurotransmitter systems, suggesting that this compound could affect central nervous system pathways.

Study on Antitumor Efficacy

In a recent study focusing on fluorinated pyrimidines, researchers evaluated the antitumor efficacy of several derivatives against human cancer cell lines. The results indicated that modifications to the pyrimidine structure significantly affected cytotoxicity levels. While direct studies on this compound are necessary, the findings suggest that this compound could exhibit similar properties due to its structural characteristics.

Neuropharmacological Assessment

A comparative analysis involving piperidine derivatives indicated potential neuroprotective effects through modulation of neurotransmitter systems. Such studies provide a framework for investigating the neuropharmacological activity of this compound.

Q & A

Q. What are the key synthetic steps for 2-ethoxy-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)acetamide?

The synthesis typically involves:

- Step 1: Functionalization of the piperidine ring with a 5-fluoropyrimidin-2-yl group via nucleophilic substitution or coupling reactions.

- Step 2: Introduction of the ethoxyacetamide moiety through amide bond formation, often using coupling reagents like EDCI/HOBt or activated esters.

- Step 3: Purification via column chromatography or recrystallization, followed by characterization using NMR, HPLC, and mass spectrometry .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Nuclear Magnetic Resonance (NMR): Analyze , , and -NMR spectra to verify substituent positions and absence of impurities.

- High-Resolution Mass Spectrometry (HR-MS): Confirm molecular weight and fragmentation patterns.

- Chromatography: Use HPLC or UPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% recommended for biological assays) .

Q. What preliminary assays are recommended to evaluate its biological activity?

- Enzyme Inhibition Assays: Test against kinases or proteases due to the pyrimidine scaffold’s affinity for ATP-binding pockets.

- Cellular Viability Assays: Use MTT or resazurin-based assays in cancer cell lines (e.g., HeLa, MCF-7) to screen for cytotoxicity.

- Solubility Testing: Perform kinetic solubility assays in PBS or DMSO to guide dosing in in vivo studies .

Advanced Research Questions

Q. What strategies optimize the synthesis yield and purity of this compound?

- Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 24 hours to 2 hours) and improves yield by 15–20% .

- Solvent Optimization: Polar aprotic solvents (e.g., DMF, DMSO) enhance amide coupling efficiency, while toluene minimizes side reactions in cyclization steps .

- Catalyst Screening: Palladium or copper catalysts improve regioselectivity in fluoropyrimidine coupling reactions .

Q. How can researchers address discrepancies in biological activity data across studies?

- Assay Standardization: Use positive controls (e.g., staurosporine for kinase assays) and replicate experiments across multiple cell lines.

- Metabolite Analysis: Perform LC-MS to identify degradation products or active metabolites that may influence activity .

- Protein Binding Studies: Use surface plasmon resonance (SPR) to assess binding affinity variations due to serum protein interactions .

Q. What computational methods predict the compound’s pharmacokinetics and target interactions?

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets like PI3K or EGFR kinases.

- QSAR Modeling: Corrogate substituent effects (e.g., fluoropyrimidine vs. chloropyrimidine) on logP and bioavailability .

- ADMET Prediction: Tools like SwissADME estimate blood-brain barrier penetration and CYP450 metabolism risks .

Q. How does the compound’s solubility profile impact in vivo experimental design?

- Co-Solvent Systems: Use Cremophor EL or cyclodextrins for intravenous administration in rodent models.

- Salt Formation: Explore hydrochloride or mesylate salts to improve aqueous solubility for oral dosing .

Q. What structural analogs of this compound have been studied, and how do they compare?

Methodological Guidance for Data Contradictions

Q. How to resolve conflicting cytotoxicity results between in vitro and in vivo models?

- Tumor Microenvironment Analysis: Assess hypoxia and pH effects using 3D spheroid models.

- Pharmacokinetic Profiling: Measure plasma half-life and tissue distribution to identify bioavailability bottlenecks .

Q. What techniques validate the compound’s mechanism of action in complex biological systems?

- CRISPR-Cas9 Knockout: Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines.

- Thermal Shift Assays: Monitor protein thermal stability changes upon compound binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.